

crenolanib in vivo tumor growth inhibition xenograft models

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Compound Focus: Crenolanib

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In Vivo Efficacy of Crenolanib in Xenograft Models

The following table summarizes key quantitative findings on the efficacy of **crenolanib** from recent in vivo studies.

Cell Line / Model	Treatment	Key In Vivo Findings	Reference
MOLM13 (FLT3-ITD)	Crenolanib + Sorafenib (Type II inhibitor)	Synergistic effect; significantly better leukemia response ($P < 0.005$) and survival ($P < 0.05$) compared to single agents. Fewer emergent FLT3-KD mutations with specific dosing schedules.	[1]
MV4-11 (FLT3-ITD)	Crenolanib + Sorafenib	Significant decrease in leukemic burden ($P < 0.001$) and prolonged survival ($P < 0.01$) compared to either TKI alone.	[2]
Ba/F3 cells expressing FLT3-ITD/D835H	Crenolanib	Delayed engraftment of the drug-resistant FLT3-ITD/D835H cells in vivo.	[2]
MOLM13 cells with FLT3-ITD/D835Y	Crenolanib	Prolonged survival in a mouse xenograft model, demonstrating activity against a type II	[2]

Cell Line / Model	Treatment	Key In Vivo Findings	Reference
(sorafenib-resistant)		inhibitor-resistant mutation.	

Detailed Experimental Protocols

Here is a detailed methodology for conducting a **crenolanib** efficacy study in a disseminated AML xenograft model, based on the protocols from the cited research.

Protocol: Efficacy and Resistance Monitoring in a Disseminated AML Xenograft Model

1. Model Generation

- **Animals:** Use 8–12-week-old female NOD.Cg-Prkdcscid Il2rgm1Wjll/SzJ (NSG) immunodeficient mice.
- **Cell Engraftment:** Administer 1×10^6 luciferase-transduced human AML cells (e.g., MOLM13, MV4-11) via tail vein injection to establish a disseminated leukemia model [1] [2].

2. Treatment Administration

- **Randomization:** Randomize mice into treatment groups 10 days post-injection based on bioluminescence signal intensity to ensure equal initial disease burden [1].
- **Drug Formulation:**
 - **Crenolanib:** Prepare for intraperitoneal (i.p.) injection. A common well-tolerated schedule is 15 mg/kg, administered twice daily for 5 days per week [1].
 - **Sorafenib:** Prepare for oral gavage. A typical dose is 60 mg/kg, administered once daily for 5 days per week [1].
- **Combination Schedules:** To manage toxicity while suppressing resistance, consider a schedule of sorafenib (60 mg/kg, Mon/Wed/Fri) combined with **crenolanib** (15 mg/kg, twice daily) [1].

3. Efficacy and Health Monitoring

- **Tumor Burden Monitoring:** Perform bi-weekly non-invasive bioluminescence imaging to quantify leukemic burden over time [1].
- **Survival Endpoint:** Monitor mice daily and euthanize humanely upon signs of terminal illness (lethargy, hunched posture, >20% body weight loss). Record time-to-sacrifice as the primary survival

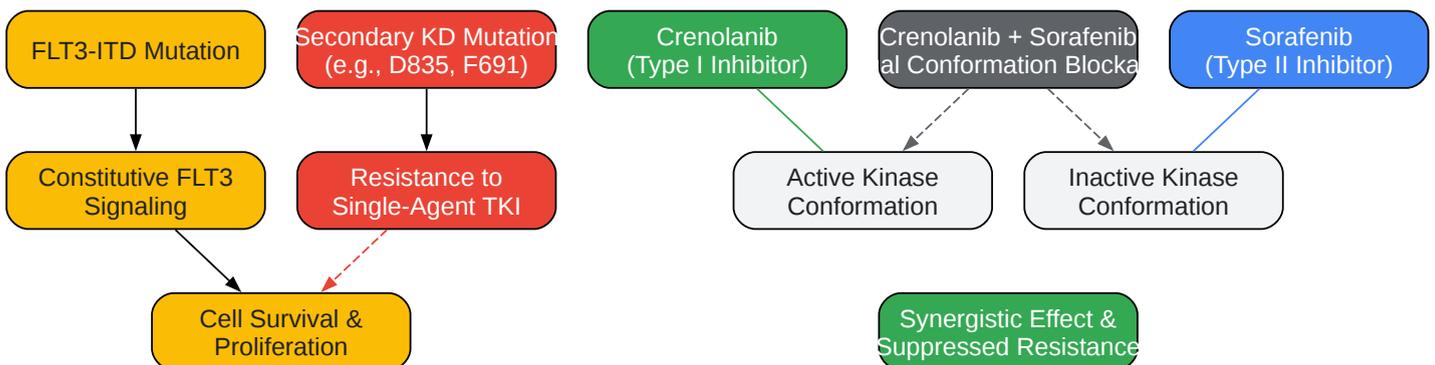
endpoint [1].

4. Endpoint Analysis

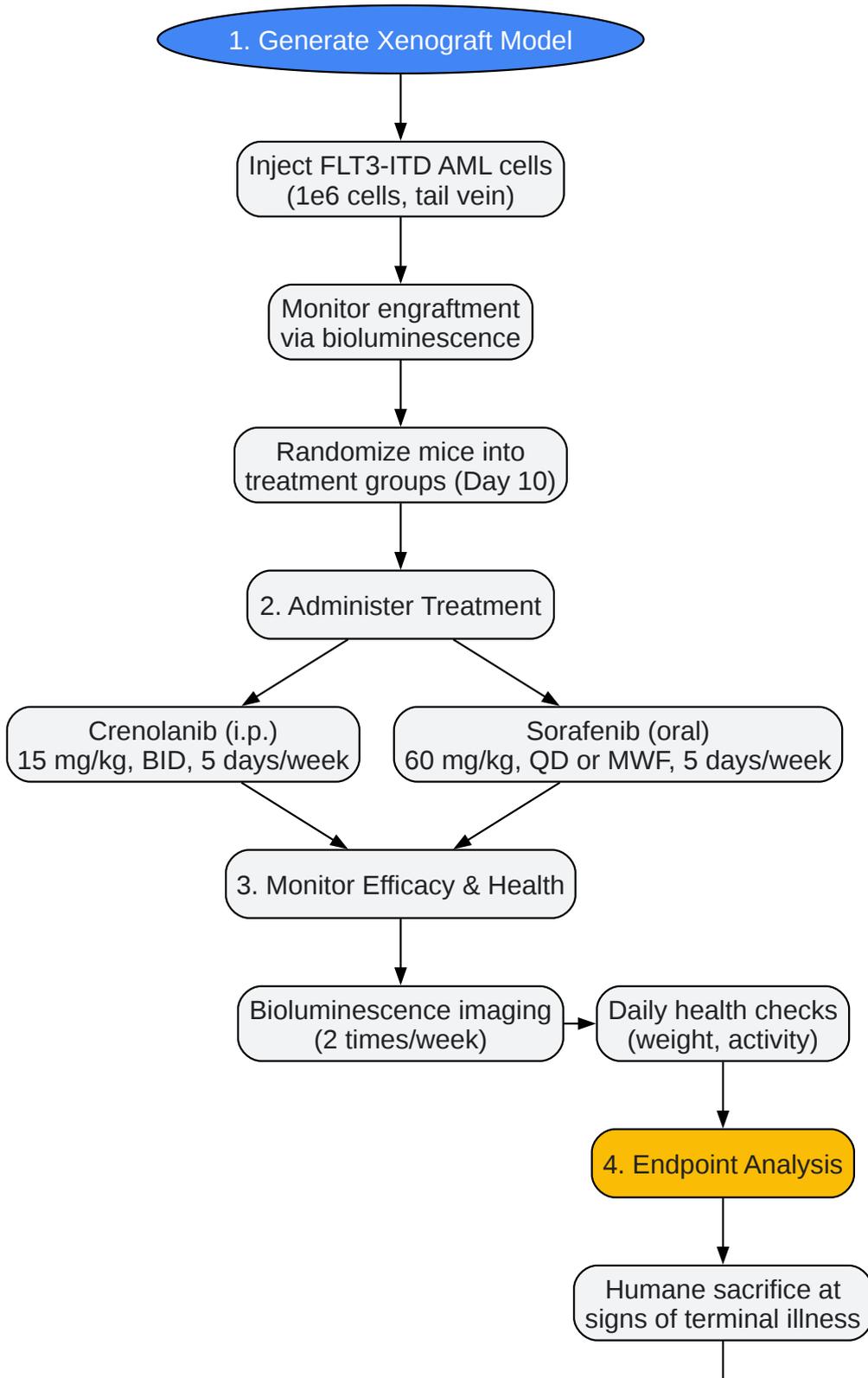
- **Bone Marrow Analysis:** At the endpoint, harvest bone marrow from both femurs and tibiae.
- **Mutation Profiling:** Isolate genomic DNA or RNA from human AML cells (e.g., using anti-human CD45 antibody and magnetic bead sorting). Use Sanger sequencing or next-generation sequencing to screen for mutations in the FLT3 kinase domain (e.g., at residues D835 and F691) [1].

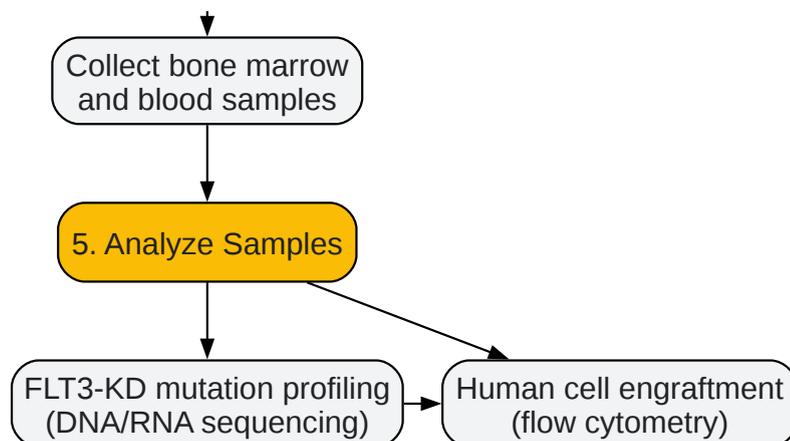
Signaling Pathways and Experimental Workflow

The diagrams below illustrate the mechanistic rationale and experimental workflow for evaluating **crenolanib** in xenograft models.



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Key Application Notes for Researchers

- **Synergy is Schedule-Dependent:** The superior survival and reduced resistance with the **crenolanib**-sorafenib combination highlight that efficacy depends not just on the drugs, but on the specific dosing intensity and schedule [1].
- **Mutation Profiling is Critical:** The primary endpoint of in vivo studies should include comprehensive sequencing of the FLT3 kinase domain from bone marrow samples to assess the emergence of resistance mutations [1].
- **Consider the Microenvironment:** While the described models are disseminated, note that the bone marrow microenvironment can activate parallel survival pathways. Combining FLT3 inhibitors with agents that target the microenvironment (e.g., BET inhibitors) is an emerging strategy to overcome resistance [3].

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References

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